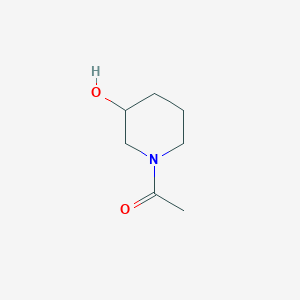

1-(3-Hydroxypiperidin-1-yl)ethanone

Description

1-(3-Hydroxypiperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and an acetyl (ethanone) group attached to the nitrogen atom.

Properties

IUPAC Name |

1-(3-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFMTRPNNXNQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619635 | |

| Record name | 1-(3-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-27-6 | |

| Record name | 1-(3-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxypiperidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of piperidine with acetic anhydride, followed by hydroxylation at the third position. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of 1-(3-Hydroxypiperidin-1-yl)ethanone often involves large-scale batch reactors. The process includes the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ethanone group can be reduced to form an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 1-(3-oxopiperidin-1-yl)ethanone.

Reduction: Formation of 1-(3-hydroxypiperidin-1-yl)ethanol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(3-Hydroxypiperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl and ethanone groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Key Observations:

- Piperidine derivatives with amino groups, such as 1-((S)-3-Methylaminopiperidin-1-yl)ethanone , may target neurological pathways, whereas the hydroxyl group in the target compound could favor interactions with oxidoreductases or hydrolases.

Pharmacological and Functional Comparisons

Antibacterial Activity

- Ethanone Derivatives: Compounds like 1-(3,4-dihydroxyphenyl)-2-(7-methoxy-1-methyl-β-carbolin-2-yl)ethanone demonstrate broad-spectrum antibacterial activity, particularly against Gram-positive bacteria . The hydroxyl groups in these compounds likely enhance membrane permeability or disrupt bacterial enzymes.

- Piperidine-Based Analogues: While direct data for the target compound are absent, structurally related 1-(4-(quinolin-8-ylamino)phenyl)ethanone derivatives show moderate antibacterial effects via Claisen-Schmidt condensation products .

Enzyme Inhibition

- CYP51 Inhibitors: Pyridine-piperazine ethanones (e.g., UDO and UDD) inhibit the CYP51 enzyme in Trypanosoma cruzi, with efficacy comparable to posaconazole . The target compound’s piperidine-hydroxyl structure may similarly interfere with cytochrome P450 enzymes, though this requires validation.

Antioxidant Activity

- Schiff Base Derivatives: Schiff bases derived from ethanones, such as those synthesized from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone, exhibit radical scavenging activity in DPPH assays . The hydroxyl group in the target compound could similarly contribute to antioxidant properties.

Physicochemical Properties

- Lipophilicity: The target compound’s logP is expected to be lower than non-hydroxylated analogs (e.g., 1-(3-(Piperidin-1-yl)phenyl)ethanone, predicted density 1.052 g/cm³ ), due to the hydroxyl group’s polarity.

- Acidity: The hydroxyl group (pKa ~4–5) may render the compound weakly acidic, influencing its behavior in biological matrices compared to neutral analogs like 1-(2-Amino-6-nitrophenyl)ethanone .

Biological Activity

1-(3-Hydroxypiperidin-1-yl)ethanone, a compound of interest in medicinal chemistry, exhibits various biological activities that have implications for drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

1-(3-Hydroxypiperidin-1-yl)ethanone is characterized by the presence of a hydroxypiperidine moiety, which contributes to its biological interactions. The compound can undergo several chemical reactions including oxidation and reduction, which can modify its pharmacological properties.

Table 1: Chemical Reactions of 1-(3-Hydroxypiperidin-1-yl)ethanone

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Hydroxyl group oxidation | Ketones or aldehydes |

| Reduction | Reduction to form alcohols or amines | Alcohol derivatives |

| Substitution | Nucleophilic substitution | Various derivatives |

The biological activity of 1-(3-Hydroxypiperidin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The hydroxyl group enhances its solubility and potential interactions within biological systems, facilitating modulation of protein functions.

Biological Activities

Research has demonstrated that 1-(3-Hydroxypiperidin-1-yl)ethanone exhibits several pharmacological effects:

- Antimicrobial Activity : Studies indicate that compounds with similar piperidine structures have shown antimicrobial properties against various pathogens, suggesting potential for 1-(3-Hydroxypiperidin-1-yl)ethanone in treating infections.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems may provide insights into its use in treating neurological disorders. Similar compounds have been studied for their effects on cognitive function and mood regulation.

Case Study: Neuropharmacological Potential

A study explored the effects of piperidine derivatives on cognitive dysfunction in models of neurodegenerative diseases. Results indicated that modifications in the piperidine structure could enhance neuroprotective effects, which may be relevant for 1-(3-Hydroxypiperidin-1-yl)ethanone .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(3-Hydroxypiperidin-1-yl)ethanone, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone | Trifluoromethyl group present | Enhanced lipophilicity and enzyme interaction |

| 2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone | Fluorophenyl substitution | Potential neuropharmacological effects |

Research Findings

Recent research has focused on the synthesis and characterization of 1-(3-Hydroxypiperidin-1-yl)ethanone analogs to evaluate their biological activities. These studies highlight the importance of structural modifications in enhancing therapeutic efficacy.

Key Findings:

- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions.

- Enzyme Interaction : The compound's ability to modulate enzyme activity has been documented, indicating its potential as a lead compound in drug discovery for enzyme-related diseases .

Q & A

Q. What are the established synthetic routes for 1-(3-Hydroxypiperidin-1-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, Friedel-Crafts acylation using piperidine derivatives and acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a common approach. Reaction temperature (optimized at 0–5°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane vs. THF) critically affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the target compound .

Q. How can the structure of 1-(3-Hydroxypiperidin-1-yl)ethanone be validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm the hydroxypiperidinyl and ethanone moieties. Key signals include a singlet for the acetyl group (~δ 2.1–2.3 ppm in ) and piperidine ring protons (δ 3.0–4.0 ppm for hydroxyl-adjacent CH groups) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z 157.12 for C₇H₁₃NO₂) .

- X-ray Crystallography : For crystalline derivatives, SHELX software can resolve bond lengths and angles, confirming stereochemistry .

Q. What safety protocols are essential when handling 1-(3-Hydroxypiperidin-1-yl)ethanone in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H313/H333 hazards).

- Conduct reactions in a fume hood due to potential volatile byproducts.

- Waste disposal must follow institutional guidelines for organic solvents and nitrogen-containing compounds .

Advanced Research Questions

Q. How does the conformational flexibility of the 3-hydroxypiperidine ring influence the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring puckering energetics (chair vs. boat conformations) and identify transition states for reactions like nucleophilic acyl substitutions .

- Experimental Validation : Variable-temperature NMR can detect conformational changes (e.g., coalescence of proton signals at elevated temperatures) .

Q. What strategies resolve contradictory spectroscopic data for derivatives of 1-(3-Hydroxypiperidin-1-yl)ethanone?

- Methodological Answer :

- Cross-Validation : Combine - HSQC/HMBC NMR to assign overlapping signals. For example, HMBC correlations between the acetyl carbonyl carbon (δ ~205 ppm) and adjacent piperidine protons confirm connectivity .

- Isotopic Labeling : Introduce or labels to trace hydrogen bonding or tautomeric equilibria affecting spectral assignments .

Q. How can 1-(3-Hydroxypiperidin-1-yl)ethanone serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the hydroxypiperidine ring (e.g., alkylation or fluorination) to enhance binding affinity. For instance, replacing the hydroxyl group with a fluorine atom increases metabolic stability .

- Biological Assays : Test derivatives against kinase panels (e.g., EGFR or PI3K) using fluorescence polarization assays to quantify IC₅₀ values .

Data Contradiction Analysis

Q. Why do different synthetic routes for 1-(3-Hydroxypiperidin-1-yl)ethanone yield conflicting purity profiles, and how can this be mitigated?

- Methodological Answer :

- Byproduct Identification : LC-MS/MS can detect side products (e.g., over-acylated derivatives or ring-opened species).

- Optimization : Adjust stoichiometry (e.g., limit acyl chloride excess to <1.2 equivalents) and employ scavengers (e.g., molecular sieves) to minimize side reactions .

Theoretical and Computational Questions

Q. What computational tools predict the solubility and partition coefficient (LogP) of 1-(3-Hydroxypiperidin-1-yl)ethanone?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.